![molecular formula C16H13ClN2O2S B3018203 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-39-5](/img/structure/B3018203.png)
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. In a study by Żołnowska et al., a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against human tumor cell lines (HeLa, HCT-116, and MCF-7). Among these compounds, compound 28 , bearing an 8-quinolinyl moiety, exhibited remarkable potency with IC50 values of 3 µM (HCT-116), 5 µM (MCF-7), and 7 µM (HeLa) . Further investigations revealed that compound 28 induced cell cycle arrest in G2/M phase, activated caspases, and increased apoptotic cell populations.
QSAR Studies
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand the relationship between the molecular structure of benzenesulfonamides and their biological activity. By analyzing key molecular descriptors, researchers have generated predictive models using Orthogonal Projections to Latent Structure (OPLS) methods. These models help identify critical features influencing the compound’s activity .
Anti-Inflammatory and Analgesic Properties
While not directly related to the compound mentioned, indole derivatives (which share some structural similarities) have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .
Novel Derivatives
Researchers have also explored novel derivatives of benzenesulfonamides. For example, 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and investigated for their potential applications .
Other Sulfonamide Drugs
It’s worth noting that other sulfonamide drugs, such as pazopanib, belinostat, and dabrafenib, have been reported as antitumor agents .
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity against human tumor cell lines such as hela, hct-116, and mcf-7 .
Mode of Action
It is known that similar compounds can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .
Biochemical Pathways
It is known that similar compounds can affect the cell cycle, particularly promoting cell cycle arrest in the g2/m phase . This means that the compound prevents cells from undergoing mitosis, thus inhibiting cell proliferation.
Result of Action
The compound has shown potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is commonly used as a measure of a drug’s potency. The compound induces caspase activity and increases the population of apoptotic cells .
properties
IUPAC Name |
4-chloro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQUDPVVNVCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.